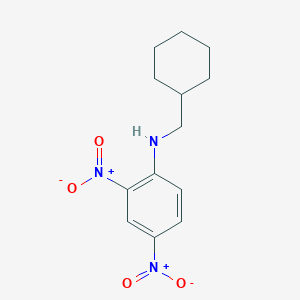

N-Cyclohexylmethyl-2,4-dinitroaniline

Description

N-Cyclohexylmethyl-2,4-dinitroaniline is an N-substituted dinitroaniline derivative characterized by a benzene ring with nitro groups at the 2- and 4-positions and a cyclohexylmethyl group attached to the nitrogen atom. Key comparison points include substituent effects, synthesis methods, optical behavior, and reactivity .

Properties

CAS No. |

26389-55-9 |

|---|---|

Molecular Formula |

C13H17N3O4 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-2,4-dinitroaniline |

InChI |

InChI=1S/C13H17N3O4/c17-15(18)11-6-7-12(13(8-11)16(19)20)14-9-10-4-2-1-3-5-10/h6-8,10,14H,1-5,9H2 |

InChI Key |

HOIXDOCOXWSDJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution of 4-Chloro-1,3-dinitrobenzene

- Process: The most common industrial method involves nucleophilic substitution of the chlorine atom in 4-chloro-1,3-dinitrobenzene with ammonia or an ammonium salt in aqueous solution.

- Conditions: According to US Patent 4,102,927 and US Patent 4,102,927, the reaction is typically carried out in a high-pressure reactor at elevated temperatures (70–150 °C), with aqueous ammonia concentrations ranging from 5.7% to 22% by weight.

- Yields: Yields of 2,4-dinitroaniline range from approximately 84% to over 94%, depending on reaction conditions such as temperature, ammonia concentration, and reaction time.

- Advantages: This method allows for controlled exothermic reactions and can be operated continuously, producing high-purity 2,4-dinitroaniline suitable for further reactions without extensive purification.

- Reference Data Table:

| Entry | Ammonia Concentration (% w/w) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5.7 | 70–120 | 84.3 | Batch process |

| 2 | 22 | 150 | 94.5 | Addition of chlorobenzene |

| 3 | 5.7–22 | 70–150 | 84–94.5 | Continuous or batch |

(Data summarized from US Patents 4,102,927 and 4,102,927)

Preparation of Cyclohexylmethylamine Component

The N-substituent in this compound is cyclohexylmethylamine or a related cyclohexylamine derivative. The synthesis of cyclohexylamine is relevant here as a precursor or model for the alkylating agent.

Catalytic Hydrogenation of Phenol to Cyclohexylamine

- Process: Phenol is converted to cyclohexylamine via catalytic hydrogenation and amination using a palladium-based catalyst supported on a magnesium-aluminium spinel carrier.

- Catalyst Preparation: The catalyst Pd/Al2O3-MgO/Al2O3 is prepared by impregnating γ-Al2O3 with magnesium and aluminum nitrates, followed by palladium chloride impregnation and calcination.

- Reaction Conditions: Hydrogenation and amination are conducted at about 180 °C under atmospheric pressure, with feed rates controlled for phenol, hydrogen, and ammonia.

- Performance: Phenol conversion efficiencies of over 94% and cyclohexylamine selectivities near 89% have been reported.

- Advantages: This method offers low cost, high selectivity, and environmentally friendly conditions.

- Reference Data Table:

| Entry | Pd Loading (% wt) | MgO:Al2O3 Ratio | Phenol Feed Rate (g/h) | Conversion (%) | Cyclohexylamine Selectivity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 0.5 | 1:1 | 2.0 | 94.6 | 89.4 | Standard condition |

| 2 | 0.2 | 1:4 | 2.5 | 94.1 | 74.5 | Lower Pd loading |

(Data adapted from CN Patent CN101161631A)

Synthesis of this compound

The final step involves the N-alkylation of 2,4-dinitroaniline with cyclohexylmethyl moiety, typically via reductive amination or nucleophilic substitution.

Reductive Amination Protocol

- Method: Reductive amination of 2,4-dinitroaniline with cyclohexylmethyl aldehyde or related carbonyl compounds.

- Catalysts and Reagents: Sodium triacetoxyborohydride is commonly used as the reducing agent, with trifluoroacetic acid and trimethylsilyl trifluoromethanesulfonate (TMSOTf) mediating the reaction.

- Procedure: The 2,4-dinitroaniline is first converted to a pyridinium trifluoroacetate salt, then reacted with the carbonyl compound and TMSOTf at ambient temperature, followed by reduction with sodium triacetoxyborohydride over 24 hours.

- Yields: High yields (up to 86%) of N-substituted dinitroanilines have been reported.

- Purification: Products are often obtained in high purity without chromatography, via acid-mediated precipitation and base treatment.

- Reference Data Table:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of salt | 2,4-dinitroaniline + trifluoroacetic acid | Pyridinium trifluoroacetate |

| Addition of carbonyl | Carbonyl compound (2 equiv), TMSOTf (2 equiv) | Slurry formation |

| Reduction | Sodium triacetoxyborohydride (3 equiv), rt, 24h | N-Cyclohexylmethyl derivative |

| Workup | NaOH (20% aq), DCM extraction | Product isolation |

Alternative Nucleophilic Substitution

- Method: Direct nucleophilic substitution of 2,4-dinitrochlorobenzene with cyclohexylmethylamine.

- Conditions: Reaction carried out in aqueous or organic solvents under controlled temperature to avoid side reactions.

- Notes: This method is less documented specifically for cyclohexylmethyl derivatives but is a plausible synthetic route based on analogous substitutions with ammonia or other amines.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Cyclohexylmethyl-2,4-dinitroaniline can undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can also undergo reduction reactions, where the nitro groups are reduced to amino groups. This can be achieved using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: this compound can participate in substitution reactions, where the nitro groups can be replaced by other functional groups. This can be achieved using nucleophilic reagents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophilic reagents, appropriate solvents, and temperature control.

Major Products:

Oxidation: Nitroso derivatives, other oxidized products.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-Cyclohexylmethyl-2,4-dinitroaniline has the molecular formula . It is characterized by the presence of two nitro groups attached to an aniline structure, which contributes to its chemical reactivity and biological activity.

Agricultural Applications

Herbicidal Properties

One of the primary applications of this compound is as a herbicide. Its effectiveness in controlling a variety of weeds makes it valuable in agricultural practices. The compound exhibits selective herbicidal activity, particularly against broadleaf weeds and certain grasses.

Case Study: Weed Control Efficacy

A study demonstrated that this compound effectively inhibited the growth of several weed species, including crabgrass and pigweed. The compound was applied at varying concentrations, and its efficacy was measured by comparing weed emergence in treated versus untreated plots. Results indicated a significant reduction in weed vigor and density in treated areas.

| Weed Species | Control Rate (%) | Application Rate (lbs/A) |

|---|---|---|

| Crabgrass | 85 | 3 |

| Pigweed | 90 | 2 |

| Foxtail | 75 | 3 |

Synthesis and Chemical Reactions

This compound can be synthesized through various chemical reactions involving dinitroaniline derivatives. Its synthesis often involves the reaction of 2,4-dinitroaniline with cyclohexylmethyl groups under controlled conditions.

Synthesis Methodology

- Starting Material : 2,4-Dinitroaniline

- Reagents : Cyclohexylmethyl chloride

- Catalysts : Base (e.g., sodium hydroxide)

- Solvent : Toluene or similar organic solvents

- Temperature : Reflux conditions

This method ensures high yields of the desired product while minimizing side reactions.

Industrial Applications

In addition to its agricultural use, this compound serves as an intermediate in the synthesis of various dyes and pigments. Its chemical structure allows it to participate in azo coupling reactions, which are crucial for producing vibrant textile dyes.

Case Study: Dye Production

A documented case involved using this compound as a precursor in synthesizing azo dyes for textile applications. The resulting dyes exhibited excellent fastness properties and were well-received in the market for their color stability and vibrancy.

| Dye Type | Fastness Rating | Application Area |

|---|---|---|

| Azo Dye 1 | Excellent | Cotton textiles |

| Azo Dye 2 | Good | Synthetic fibers |

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. The compound is moderately toxic and requires careful handling to minimize exposure risks to humans and the environment.

Toxicity Profile

- Lethal Dose (LD50) : Approximately 285 mg/kg

- Environmental Impact : Potential for soil persistence; requires assessment for ecological safety.

Mechanism of Action

Molecular Targets and Pathways:

Disruption of Microtubules: N-Cyclohexylmethyl-2,4-dinitroaniline exerts its effects by disrupting the formation of microtubules, which are essential for cell division and growth. This disruption is achieved through the formation of a complex with tubulin proteins, preventing their polymerization.

Inhibition of Cell Division: By disrupting microtubules, the compound inhibits cell division, leading to the cessation of growth in target organisms. This mechanism is particularly relevant in its use as a herbicide and pesticide.

Comparison with Similar Compounds

Table 1: Substituent Comparison of N-Substituted 2,4-Dinitroanilines

Key Observations :

- Substituent Bulk : Bulky groups (e.g., cyclohexylmethyl, benzyl) reduce solubility in polar solvents compared to smaller alkyl chains (methyl, ethyl) .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance acidity. For example, N-methoxy-2,4-dinitroaniline has a pKa of 9.2 due to resonance stabilization of the conjugate base .

- Synthetic Yields : N-Alkylation reactions typically yield 55–83%, influenced by steric hindrance and solvent choice .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Key Observations :

- Melting Points : Substituted dinitroanilines generally exhibit high melting points (>150°C) due to strong intermolecular interactions (e.g., van der Waals, π-π stacking) .

- Solubility : Bulky N-substituents (e.g., cyclohexylmethyl) reduce aqueous solubility but enhance organic solvent compatibility .

Optical and Electronic Properties

Table 3: Nonlinear Optical (NLO) and Spectral Properties

Key Observations :

- NLO Performance: Dinitroaniline derivatives with electron-donating substituents (e.g., methoxy, dimethylamino) exhibit enhanced third-order NLO responses due to charge-transfer interactions .

- Colorimetric Sensing : pH-dependent absorption shifts (e.g., 395 nm → 600 nm in basic conditions) enable applications in environmental monitoring .

Biological Activity

N-Cyclohexylmethyl-2,4-dinitroaniline (C12H15N3O4) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Chemical Formula : C12H15N3O4

- Molecular Weight : 273.27 g/mol

- CAS Number : 346027

The compound features a cyclohexyl group attached to a methyl group on the nitrogen atom of a 2,4-dinitroaniline structure. This configuration may influence its biological activity and interaction with various biological systems.

Antiparasitic Activity

Recent studies have evaluated the antiparasitic properties of derivatives related to this compound. For instance, the structure–activity relationship (SAR) of various dinitroaniline derivatives has shown significant activity against Leishmania species. The potency of these compounds often correlates with specific structural modifications.

Table 1: Antiparasitic Activity of Dinitroaniline Derivatives

| Compound | Target Organism | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | L. infantum | 1.54 ± 0.22 | |

| Compound B | T. cruzi | 5.21 ± 0.95 | |

| This compound | L. donovani | Not specified |

Herbicidal Properties

The compound has also been studied for its herbicidal properties. Similar compounds in the dinitroaniline class have demonstrated effectiveness in weed control, particularly in agricultural settings.

Case Study: Herbicidal Effectiveness

In field trials, compounds similar to this compound were tested for their ability to control common weeds while promoting crop growth. Results indicated that these compounds could enhance crop yields significantly compared to untreated plots.

Toxicity and Safety Profile

The safety and toxicity profile of this compound has been evaluated in various studies. It is essential to assess both acute and chronic toxicity to ensure safe application in agricultural and medicinal contexts.

Table 2: Toxicity Data Summary

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity (LD50) | >500 mg/kg (rat) | |

| Chronic Exposure Effects | Liver enzyme elevation at high doses | |

| Environmental Impact | Low persistence in soil |

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the nitro groups play a crucial role in interacting with biological targets, potentially leading to inhibition of key enzymatic pathways in parasites and weeds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclohexylmethyl-2,4-dinitroaniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with cyclohexylmethylamine. Optimize reaction temperature (e.g., 80–90°C) and solvent polarity (e.g., DMF or ethanol) to enhance yield. Catalytic agents like phase-transfer catalysts (e.g., dodecyl sulfonic acid sodium salt) can improve reaction efficiency, as seen in brominated analogues . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structure of this compound?

- Methodological Answer :

- FTIR : Identify nitro group vibrations at ~1520 cm⁻¹ (asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch). The cyclohexylmethyl C-H stretches appear at ~2850–2930 cm⁻¹ .

- ¹H NMR : The cyclohexylmethyl protons resonate as a multiplet at δ 1.0–2.0 ppm, while aromatic protons adjacent to nitro groups appear downfield (δ 8.5–9.5 ppm). Use DEPT-135 to distinguish CH₂ and CH groups in the cyclohexyl moiety .

Q. What solvents are suitable for recrystallizing this compound, and how does solvent choice affect crystal morphology?

- Methodological Answer : Use mixed solvents like ethanol/water or acetone/hexane. Anti-solvent precipitation (e.g., adding hexane to a DMSO solution) can yield monoclinic crystals, as demonstrated for chloro analogues. Solvent polarity influences crystal packing; polar solvents may stabilize intermolecular hydrogen bonds between nitro groups .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexylmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky cyclohexylmethyl group reduces resonance between the amino lone pair and aromatic ring, as observed in N,N-dicyclohexyl derivatives. This steric hindrance decreases reaction rates with nucleophiles (e.g., amines) compared to less hindered analogues. Quantify substituent effects using Hammett σ constants or computational models (DFT) .

Q. What kinetic models describe the acid-catalyzed hydrolysis of this compound, and how does the substituent affect degradation pathways?

- Methodological Answer : The reaction follows pseudo-first-order kinetics under acidic conditions (0.1–7.0 M HCl). The cyclohexylmethyl group stabilizes the transition state via hydrophobic interactions, slowing hydrolysis compared to smaller substituents. Monitor degradation using UV-Vis spectroscopy (λmax ~400 nm for nitroaromatic intermediates) .

Q. Can this compound serve as a precursor for azo dye synthesis, and what coupling partners yield stable chromophores?

- Methodological Answer : Diazotize the aniline group using NaNO₂/HCl at 0–5°C, then couple with electron-rich aromatics (e.g., resorcinol or pyrazoles) to form azo dyes. The nitro groups enhance electron-withdrawing effects, shifting absorption maxima to ~500–600 nm (visible region). Characterize dye stability via accelerated lightfastness testing .

Q. How does polymorphism in this compound impact its physicochemical properties?

- Methodological Answer : Use anti-solvent precipitation to isolate polymorphs. Form I (monoclinic, P21/n) may exhibit higher thermal stability (DSC analysis) than Form II (triclinic). Compare solubility profiles in DMSO and methanol; polar solvents favor metastable forms. XRD and Raman spectroscopy distinguish packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.